Butylprop-2-ynylamine
Overview
Description
Butylprop-2-ynylamine, also known as 2-Butyn-1-amine, is an organic compound belonging to the class of amines. It is a colorless liquid with a pungent odor, soluble in water and alcohol, and insoluble in ether and benzene. It is a primary amine, which means that it is a compound that contains a single nitrogen atom linked to two hydrogen atoms. This compound is a versatile chemical used in a variety of industrial applications, such as in the synthesis of pharmaceuticals, in the production of rubber and plastics, and in the manufacture of pesticides. It is also used in research and laboratory experiments, as it is a useful reagent for the synthesis of a variety of compounds.
Scientific Research Applications
Heterocyclization in Organic Synthesis
One significant application of Butylprop-2-ynylamine is in the field of organic synthesis. The ButOK-promoted reaction of prop-2-ynyl alcohols or N-methylprop-2-ynylamine with nitroalkenes affords various heterocyclic compounds like 3-methylenetetrahydrofurans, 3,4-dihydropyrans, and 3-methylenepyrrolidines. These reactions showcase diastereoselective synthesis, important in creating specific molecular structures used in pharmaceuticals and materials science (Dumez, Rodriguez, & Dulcere, 1997).
Inhibition of Mammalian Squalene Epoxidase
Another application is seen in the synthesis of novel series of 3-phenylprop-2-ynylamines, demonstrating selective inhibition of mammalian squalene epoxidase. This enzyme is crucial in cholesterol biosynthesis, and its inhibition can be vital in treating hypercholesterolemia, a condition leading to cardiovascular diseases. Specific compounds synthesized showed significant activity against rat liver squalene epoxidase, although they were inactive against fungal squalene epoxidase (Musso et al., 2003).
CO2 Capture and Environmental Applications
This compound derivatives have also been utilized in environmental applications, specifically in CO2 capture. A study described the synthesis of a room temperature ionic liquid incorporating a cation with an appended amine group derived from 1-butyl imidazole and 3-bromopropylamine hydrobromide. This ionic liquid demonstrated reversible sequestering of CO2, making it an efficient and non-volatile alternative for CO2 capture compared to commercial amine sequestering reagents (Bates et al., 2002).
Synthesis of Isoxazolidines
This compound derivatives are also used in the stereoselective synthesis of isoxazolidines, which are important in drug discovery. A method involving copper-catalyzed aminooxygenation/cyclization of N-sulfonyl-O-butenyl hydroxylamines was developed, leading to the production of methyleneoxy-substituted isoxazolidines with excellent yields and diastereoselectivities (Karyakarte, Smith, & Chemler, 2012).
Safety and Hazards
properties
IUPAC Name |
N-prop-2-ynylbutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-3-5-7-8-6-4-2/h2,8H,3,5-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IONYZQJNJQZUMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392741 | |
Record name | butylprop-2-ynylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
44768-33-4 | |
Record name | butylprop-2-ynylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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